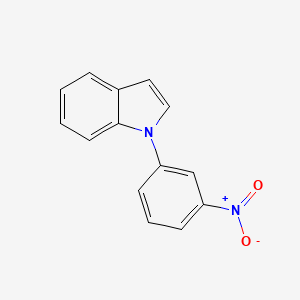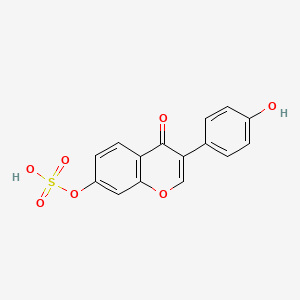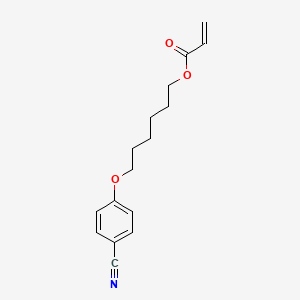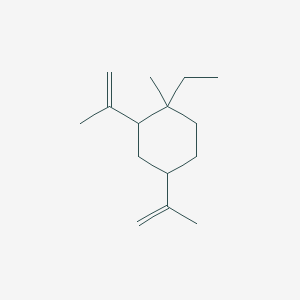
1-(3-Nitrophenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a nitro group attached to the phenyl ring at the third position. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-1H-indole can be synthesized through various methods. One common approach involves the cyclization of N-(3-nitrophenyl)hydrazones. This reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the indole ring by coupling a 3-nitrophenyl boronic acid with an appropriate indole precursor.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The indole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 1-(3-Aminophenyl)-1H-indole.
Oxidation: Various oxidized indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
1-(3-Nitrophenyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-1H-indole can be compared with other nitrophenyl-substituted indoles and related compounds:
1-(4-Nitrophenyl)-1H-indole: Similar structure but with the nitro group at the fourth position, leading to different reactivity and biological activity.
1-(2-Nitrophenyl)-1H-indole: Nitro group at the second position, affecting its electronic properties and reactivity.
3-Nitroindole: Lacks the phenyl ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(3-nitrophenyl)indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)15/h1-10H |
InChI Key |
VPKSVAIIPJLVJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)

![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)



![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
dimethylsilane](/img/structure/B12516925.png)
![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)

